2-Bromo-3-(bromomethyl)phenol
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Overview
Description
2-Bromo-3-(bromomethyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a benzene ring substituted with a hydroxyl group, a bromine atom, and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)phenol typically involves the bromination of 3-(bromomethyl)phenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(bromomethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include dehalogenated phenols.
Scientific Research Applications
2-Bromo-3-(bromomethyl)phenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Environmental Chemistry: The compound is studied for its role in environmental processes and its potential impact on ecosystems.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)phenol involves its interaction with various molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2-Bromophenol: Similar structure but lacks the bromomethyl group.
3-Bromophenol: Similar structure but lacks the bromomethyl group.
4-Bromophenol: Similar structure but lacks the bromomethyl group.
2,4-Dibromophenol: Contains two bromine atoms but in different positions.
Uniqueness: 2-Bromo-3-(bromomethyl)phenol is unique due to the presence of both a bromine atom and a bromomethyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
2-Bromo-3-(bromomethyl)phenol is an organic compound characterized by a brominated phenolic structure, which suggests potential biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Br2O, indicating the presence of two bromine atoms attached to a phenolic ring. The compound's structure can influence its reactivity and interaction with biological systems.
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that:
- Binding to Enzymes : The compound may mimic substrates or inhibitors of enzymes involved in critical metabolic processes. This could lead to altered enzyme activity, affecting cellular functions.
- Influence on Cell Signaling : By interacting with receptors or signaling molecules, it may modulate pathways related to inflammation, apoptosis, or cell proliferation.
Case Study 1: Anticancer Potential
A study explored the synthesis of derivatives based on 2-Bromo-3-(bromomethyl)-1,1′-biphenyl and their effects on PD-1/PD-L1 interactions in cancer cells. These derivatives showed promising binding affinities (−10.5 to −11.5 kcal/mol) and enhanced Jurkat T cell activation, suggesting potential applications in immunotherapy .
Case Study 2: Antimicrobial Screening
Research has indicated that brominated phenols exhibit significant antimicrobial activity. In vitro tests demonstrated that compounds structurally related to this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential as a therapeutic agent.
Data Table: Biological Activity Summary
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving bromination reactions and subsequent functional group modifications. Its applications span across:
- Medicinal Chemistry : As a precursor for synthesizing bioactive molecules.
- Industrial Chemistry : Utilized in the production of specialty chemicals due to its unique properties.
Properties
Molecular Formula |
C7H6Br2O |
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Molecular Weight |
265.93 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)phenol |
InChI |
InChI=1S/C7H6Br2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2 |
InChI Key |
MZZHARXTNMBEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CBr |
Origin of Product |
United States |
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